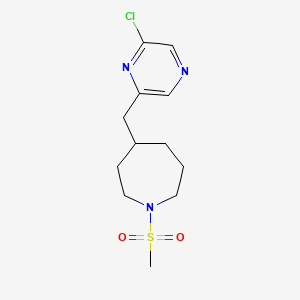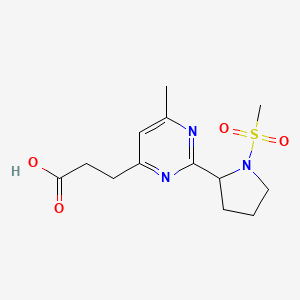![molecular formula C16H11N B1401405 2H-Dibenzo[e,g]isoindole CAS No. 235-93-8](/img/structure/B1401405.png)
2H-Dibenzo[e,g]isoindole
Descripción general
Descripción
2H-Dibenzo[e,g]isoindole, also known by its IUPAC name 2H-phenanthro[9,10-c]pyrrole, is a chemical compound with the molecular formula C16H11N . It has an average mass of 217.265 Da and a monoisotopic mass of 217.089142 Da .
Synthesis Analysis
1,3-Disubstituted N-aryl-2H-isoindoles have been synthesized by a novel cascade reaction of divinyl ethers with substituted anilines in HFIP . This cascade reaction consists of a ring-opening step through an addition-elimination mechanism and the following 5-exo-tet type ring-closing step via the intramolecular nucleophilic substitution reaction . The resulting 2H-isoindoles have been derivatized to high-order nitrogen-containing polycycles including less accessible non-symmetrical benzo[a]ullazines .Molecular Structure Analysis
The molecular structure of 2H-Dibenzo[e,g]isoindole is characterized by a complex aromatic system. The canonical SMILES representation of the molecule is C1=CC=C2C(=C1)C3=CC=CC=C3C4=CNC=C24 . This representation highlights the interconnected aromatic rings and the presence of a nitrogen atom within the structure .Chemical Reactions Analysis
The isoindole structure can be found in natural products and bioactive compounds with a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (COX-2), thrombin inhibitor, and anticancer activity . Isoindole derivatives and oligomers are very important compounds in material science and as photosensitizers for photodynamic therapy .Physical And Chemical Properties Analysis
The physical and chemical properties of 2H-Dibenzo[e,g]isoindole include a molecular weight of 217.26 g/mol, an XLogP3-AA value of 3.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 0, and a rotatable bond count of 0 . The exact mass is 217.089149355 g/mol, and the topological polar surface area is 15.8 Ų .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Flexible Synthesis of Dibenzo[e,g]isoindol-1-ones : Dibenzo[e,g]isoindol-1-ones have been synthesized as simplified analogues of indolocarbazoles, which possess significant biological activity. This synthesis involves tetramic acid sulfonates and cross-coupling reactions, followed by Scholl-type oxidative cyclizations (van Loon et al., 2014).
- Photoinduced Intramolecular Annulation : An oxidant-free approach synthesizes polycyclic-fused isoindolinone derivatives, including dibenzo[e,g]isoindol-1-ones, using photoinduced intramolecular annulation (Kang et al., 2021).
- One-Electron Reductions to Isoindoles : A novel synthetic method for isoindoles through one-electron reductions of dibenzo[1,4]diazocines demonstrates the versatility of dibenzo[e,g]isoindole derivatives (Bovenkerk & Esser, 2015).
Photophysical and Biological Studies
- Photophysical Properties : N-methyl-dibenz[e,g]isoindole and its derivatives have been synthesized and analyzed for their photophysical properties, highlighting the correlation between their structure and emission properties (Rettig & Wirz, 1976).
- Glycogen Synthase Kinase-3 (GSK-3) Inhibitors : Benzo[e]isoindole-1,3-dione derivatives, similar to dibenzo[e,g]isoindole, have shown inhibitory activity against GSK-3beta, a protein kinase involved in numerous cellular processes, with potential implications in therapeutic research (Zou et al., 2010).
Analytical and Material Science Applications
- Laser-Induced Fluorescence Detection : Isoindole derivatives are used in capillary electrophoresis for the ultra-sensitive detection of amino sugars, highlighting their role in analytical chemistry (Liu et al., 1991).
- Fluorescent Materials Synthesis : Isoindole-containing polymers, related to dibenzo[e,g]isoindole structures, have been developed as highly fluorescent materials with potential applications in materials science (Ding & Hay, 1999).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a part of the isoindole family, which has been found in natural products and bioactive compounds with a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (COX-2), thrombin inhibitor and anticancer activity . .
Mode of Action
Isoindoles, in general, are known to be rather unstable compounds because of the o-quinoid structure and are frequently trapped as latent dienes in intermolecular Diels-Alder (DA) reactions
Propiedades
IUPAC Name |
2H-phenanthro[9,10-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)16-10-17-9-15(13)16/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNNRQRIBNWMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CNC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743470 | |
| Record name | 2H-Dibenzo[e,g]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Dibenzo[e,g]isoindole | |
CAS RN |
235-93-8 | |
| Record name | 2H-Dibenzo[e,g]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1401325.png)
![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1401326.png)

![3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401332.png)







![3-[6-(1-Acetylpiperidin-3-yl)pyridin-2-yl]propanoic acid](/img/structure/B1401342.png)

